molecular formula C7H11ClN2O3S B2392451 4-Amino-2-methoxybenzenesulfonamide;hydrochloride CAS No. 2260935-89-3

4-Amino-2-methoxybenzenesulfonamide;hydrochloride

Cat. No.: B2392451
CAS No.: 2260935-89-3
M. Wt: 238.69
InChI Key: RUBNMNPLWGJAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methoxybenzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C7H10N2O3S·HCl. It is an aromatic sulfonamide derivative, characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybenzenesulfonamide;hydrochloride typically involves the reaction of 4-Amino-2-methoxybenzenesulfonamide with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 4-Amino-2-methoxybenzenesulfonamide.

    Reaction: The starting material is dissolved in a suitable solvent, such as methanol or ethanol.

    Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of the hydrochloride salt.

    Isolation: The product is isolated by filtration or crystallization and then dried to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 4-Amino-2-methoxybenzenesulfonamide are reacted with hydrochloric acid in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxybenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

4-Amino-2-methoxybenzenesulfonamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Amino-2-methoxybenzenesulfonamide;hydrochloride can be compared with other similar compounds, such as:

    4-Methoxybenzenesulfonamide: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    4-Amino-2,6-dimethoxybenzenesulfonamide: Contains an additional methoxy group, which can influence its chemical properties and interactions.

    Sulfanilamide: A simpler sulfonamide derivative with different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNMNPLWGJAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.